molecular formula C9H10BrNO2 B1405112 4-Bromo-3-(dimethylamino)benzoic acid CAS No. 197500-34-8

4-Bromo-3-(dimethylamino)benzoic acid

Cat. No. B1405112
M. Wt: 244.08 g/mol
InChI Key: WZUXGTUJJHVLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(dimethylamino)benzoic acid is a chemical compound with the molecular weight of 244.09 . It is a white to yellow solid and belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety .


Synthesis Analysis

The synthesis of 4-Bromo-3-(dimethylamino)benzoic acid involves a free radical reaction . NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The reaction continues with the formation of C6H5CHBrCH2CH3 .


Molecular Structure Analysis

The linear formula of 4-Bromo-3-(dimethylamino)benzoic acid is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-(dimethylamino)benzoic acid can include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .


Physical And Chemical Properties Analysis

4-Bromo-3-(dimethylamino)benzoic acid is a white to yellow solid .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

Future research could explore the potential applications of 4-Bromo-3-(dimethylamino)benzoic acid in various fields. For instance, its reactions at the benzylic position could be further investigated . Additionally, its interactions with different targets could be studied to understand its potential therapeutic uses .

properties

IUPAC Name

4-bromo-3-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUXGTUJJHVLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(dimethylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(dimethylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(dimethylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-(dimethylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-(dimethylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-(dimethylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-(dimethylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.